![molecular formula C18H13NO2 B5779337 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone](/img/structure/B5779337.png)
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone, also known as PPI, is a synthetic compound that belongs to the class of isoxazolones. PPI has been the subject of scientific investigation due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the inhibition of prostaglandin synthesis and the modulation of inflammatory cytokines. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has also been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever and increase pain threshold in rats. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has limited solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone. One area of interest is the development of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone-based drugs for the treatment of inflammatory and pain conditions. Another area of research is the use of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation into the mechanism of action of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone and its effects on various physiological systems could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone can be synthesized through a multi-step process involving the condensation of an α,β-unsaturated ketone with hydroxylamine followed by cyclization. The synthesis of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(4Z)-3-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)17(19-21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJRQTXYKQLWTN-SBFJKYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,2-oxazol-5(4H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.